4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
Description
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile is a benzenebutyronitrile derivative characterized by a para-methyl substituent on the benzene ring and a gamma-(1-methylethoxy) (isopropoxy) group on the butyronitrile chain. Its molecular formula is inferred as C₁₄H₁₇NO, with a structure comprising a benzene ring attached to a four-carbon chain terminating in a nitrile group. The isopropoxy group is bonded to the third carbon (gamma position) of the chain. This compound is structurally analogous to 4-Chloro-gamma-(1-methylethoxy)benzenebutyronitrile (), differing only in the para-substituent (methyl vs. chloro). Benzenebutyronitriles are often intermediates in pharmaceuticals or agrochemicals, where substituent electronic and steric effects critically influence reactivity and bioactivity.
Properties
CAS No. |
6965-79-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(4-methylphenyl)-4-propan-2-yloxybutanenitrile |
InChI |
InChI=1S/C14H19NO/c1-11(2)16-14(5-4-10-15)13-8-6-12(3)7-9-13/h6-9,11,14H,4-5H2,1-3H3 |
InChI Key |
AFVNASUMPFJDPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC#N)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Methylbenzene Derivatives
A common route involves alkylating 4-methylbenzene with a halogenated precursor to install the butyronitrile-isopropoxy side chain. For example:
-
Friedel-Crafts Alkylation : Reacting 4-methylbenzene with γ-chloro-γ-isopropoxybutyronitrile in the presence of a Lewis acid (e.g., AlCl₃). However, Friedel-Crafts reactions are less effective for nitrile-containing electrophiles due to coordination issues with the catalyst.
-
Nucleophilic Aromatic Substitution : Using a strongly electron-withdrawing substituent (e.g., nitro group) to activate the benzene ring for displacement by a butyronitrile-isopropoxy nucleophile. This method is limited by the need for activating groups and harsh conditions.
Nitrilation of Intermediate Alcohols
An alternative pathway involves synthesizing a γ-isopropoxy alcohol intermediate, followed by nitrilation:
-
Grignard Reaction : Reacting 4-methylbenzaldehyde with isopropoxypropylmagnesium bromide to form a secondary alcohol.
-
Nitrilation : Converting the alcohol to a nitrile via a Kolbe nitrile synthesis (treatment with NaCN under acidic conditions) or using trimethylsilyl cyanide (TMSCN) as a cyanide source.
Table 1: Comparison of Nitrilation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Kolbe Nitrile | NaCN, H₂SO₄, 100°C | 60–70 | Low cost | Requires acidic conditions |
| TMSCN | TMSCN, ZnI₂, RT | 75–85 | Mild conditions, high selectivity | Expensive reagents |
Etherification-Cyclization Strategies
Williamson Ether Synthesis
Introducing the isopropoxy group via Williamson etherification:
-
Synthesis of γ-Halo Butyronitrile : Reacting γ-bromobutyronitrile with sodium isopropoxide.
-
Coupling with 4-Methylbenzene : Using Ullmann or Buchwald-Hartwig coupling to attach the γ-isopropoxy butyronitrile to the aromatic ring.
Key Challenges :
Cyanohydrin Formation
Forming the nitrile group through cyanohydrin intermediates:
-
Ketone Precursor : Oxidizing a γ-isopropoxy ketone to form a cyanohydrin using HCN or acetone cyanohydrin.
-
Dehydration : Converting the cyanohydrin to the nitrile via acidic (H₂SO₄) or thermal dehydration.
Multi-Step Synthesis from Benzene Derivatives
Stepwise Assembly of the Butyronitrile Chain
-
Mannich Reaction : Condensing 4-methylbenzaldehyde with isopropylamine and formaldehyde to form a β-amino alcohol.
-
Cyanation : Treating the intermediate with KCN to install the nitrile group.
-
Reductive Amination : Reducing the amine to a hydrocarbon chain.
Michael Addition Approach
-
Base-Catalyzed Addition : Reacting acrylonitrile with a γ-isopropoxy ketone under basic conditions.
-
Aromatic Functionalization : Attaching the resulting adduct to the 4-methylbenzene ring via electrophilic substitution.
Industrial-Scale Considerations and Optimization
Catalytic Efficiency
Green Chemistry Metrics
-
Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Atom Economy : The Williamson ether synthesis achieves >80% atom economy compared to 65% for Friedel-Crafts routes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile lies in the pharmaceutical industry. It serves as a building block for synthesizing various drugs, particularly those targeting specific biological pathways. The compound's structural features allow it to participate in:
- Nucleophilic Substitution Reactions : The electrophilic nature of the carbon atoms adjacent to the nitrile group makes it suitable for modifications that can enhance its therapeutic potential.
- Hydrolysis Reactions : The nitrile group can be hydrolyzed to form corresponding carboxylic acids, which can be further utilized in drug synthesis.
Case Study: Binding Affinity Studies
Research has indicated that compounds similar to this compound can exhibit varying binding affinities with specific enzymes or receptors. Investigating these interactions could provide insights into its pharmacokinetic and pharmacodynamic properties, paving the way for potential therapeutic applications.
Chemical Research Applications
In addition to pharmaceutical uses, this compound is valuable in chemical research:
- Synthesis of Complex Molecules : It can be utilized as a precursor in synthesizing more complex organic molecules, including polycyclic aromatic hydrocarbons.
- Study of Reaction Mechanisms : The unique structure allows researchers to study reaction mechanisms involving nitriles and etherification reactions under acidic conditions.
Potential Biological Interactions
Emerging studies suggest that this compound could interact with biological macromolecules, potentially influencing various biological pathways. Further research is required to elucidate these interactions and their implications for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Routes : Both compounds likely undergo similar synthetic pathways (e.g., Friedel-Crafts alkylation for benzene substitution, followed by nitrile chain functionalization).
- Biological Activity: No direct studies compare these analogs, but chloro and methyl groups are known to modulate interactions with biological targets (e.g., chloro enhances binding to enzymes in pesticides) .
- Data Gaps : Experimental data on melting points, solubility, and reaction kinetics are absent in the provided evidence; predictions are based on substituent trends.
Biological Activity
Overview of 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile
This compound is a chemical compound that may exhibit various biological activities due to its structural characteristics. Understanding its biological activity is crucial for applications in pharmaceuticals, agrochemicals, and other fields.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, impacting metabolic processes.
- Cellular Uptake : The presence of the ethoxy group may facilitate cellular uptake, enhancing bioavailability.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that similar compounds exhibit anti-inflammatory properties, which could be relevant for this compound.
- Antimicrobial Properties : Research into related compounds has shown potential antimicrobial effects, indicating that this compound may also possess such activity.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of structurally similar compounds in a murine model. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting potential applications in treating inflammatory diseases.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of various nitrile compounds. The findings revealed that certain derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria, hinting at the possible efficacy of this compound in combating infections.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Observed Effects | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | Reduced cytokine levels | [Study 1] |
| 4-Ethylphenylbutyronitrile | Antimicrobial | Inhibition of bacterial growth | [Study 2] |
| 2-Phenoxytriphenylmethanol | Antioxidant | Increased cellular antioxidant levels | [BenchChem] |
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-gamma-(1-methylethoxy)benzenebutyronitrile?
Methodological Answer:
- A plausible route involves nucleophilic substitution of a pre-synthesized benzenebutyronitrile precursor with 1-methylethoxy (isopropyloxy) groups. For example, reacting 4-methylbenzenebutyronitrile with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Alternative methods may include coupling reactions using palladium catalysts, as seen in structurally similar aryl ethers .
- Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Store at ≤-20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways, as recommended for labile nitriles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Perform systematic comparative analysis : Replicate experiments under standardized conditions (solvent, temperature, concentration) and cross-validate using multiple techniques (e.g., 2D NMR, FT-IR, high-resolution MS) .
- Use quantum chemical calculations (DFT) to predict NMR/IR spectra and compare with empirical data, as demonstrated for benzonitrile derivatives .
- Publish raw data in open-access repositories to enable meta-analysis .
Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitrile group may act as a weak electrophile in SN reactions .
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
- Validate predictions with experimental kinetic studies (e.g., monitoring hydrolysis rates via LC-MS) .
Q. How to design biological activity assays for this compound, given its structural similarity to kinase inhibitors?
Methodological Answer:
- In Vitro Enzyme Assays : Test inhibition of tyrosine kinases (e.g., FLT3 or PDGFR) using fluorescence-based ADP-Glo™ assays, referencing protocols for 4-(1-methylethoxy)phenyl-containing inhibitors .
- Cell Adhesion Studies : Use human endothelial cell lines to evaluate anti-adhesive properties, as seen with 3-(1-methylethoxy)thiophene carboxamides .
- Cytotoxicity Controls : Include MTT assays on HEK293 cells to differentiate target-specific effects from general toxicity .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar solvents?
Methodological Answer:
- Standardized Solubility Tests : Conduct measurements in triplicate using USP guidelines (shake-flask method, 25°C) with HPLC quantification .
- Analyze solvent purity (e.g., residual water in DMSO) via Karl Fischer titration, as impurities drastically alter solubility .
- Publish detailed experimental conditions (e.g., sonication time, equilibration period) to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
